

Spectroscopic Profile of Chloromethyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloromethyl ethyl ether

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethyl ethyl ether** (C_3H_7ClO), a key reagent and intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for **chloromethyl ethyl ether** are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.51	Singlet	2H	N/A	-O-CH ₂ -Cl
3.75	Quartet	2H	7.1	-O-CH ₂ -CH ₃
1.26	Triplet	3H	7.1	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
84.8	-O-CH ₂ -Cl
67.5	-O-CH ₂ -CH ₃
15.0	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2980-2880	Strong	C-H Stretch (Alkyl)
1450, 1380	Medium	C-H Bend (Alkyl)
1115	Strong	C-O-C Stretch (Ether)
840	Strong	C-Cl Stretch

Technique: Neat Liquid Film

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Proposed Fragment
94/96	< 5	[CH ₃ CH ₂ OCH ₂ Cl] ⁺ (Molecular Ion, M ⁺)
59	100	[CH ₃ CH ₂ O=CH ₂] ⁺ (Base Peak)
49/51	~20	[CH ₂ Cl] ⁺
31	~70	[CH ₂ OH] ⁺
29	~45	[CH ₃ CH ₂] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer.

- **Sample Preparation:** A solution of **chloromethyl ethyl ether** (approximately 5-10 mg) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum was recorded at a frequency of 300 MHz. A standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum was recorded at a frequency of 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained using a Fourier Transform Infrared spectrometer.

- **Sample Preparation:** A drop of neat **chloromethyl ethyl ether** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The spectrum was recorded over the range of $4000\text{-}600\text{ cm}^{-1}$. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

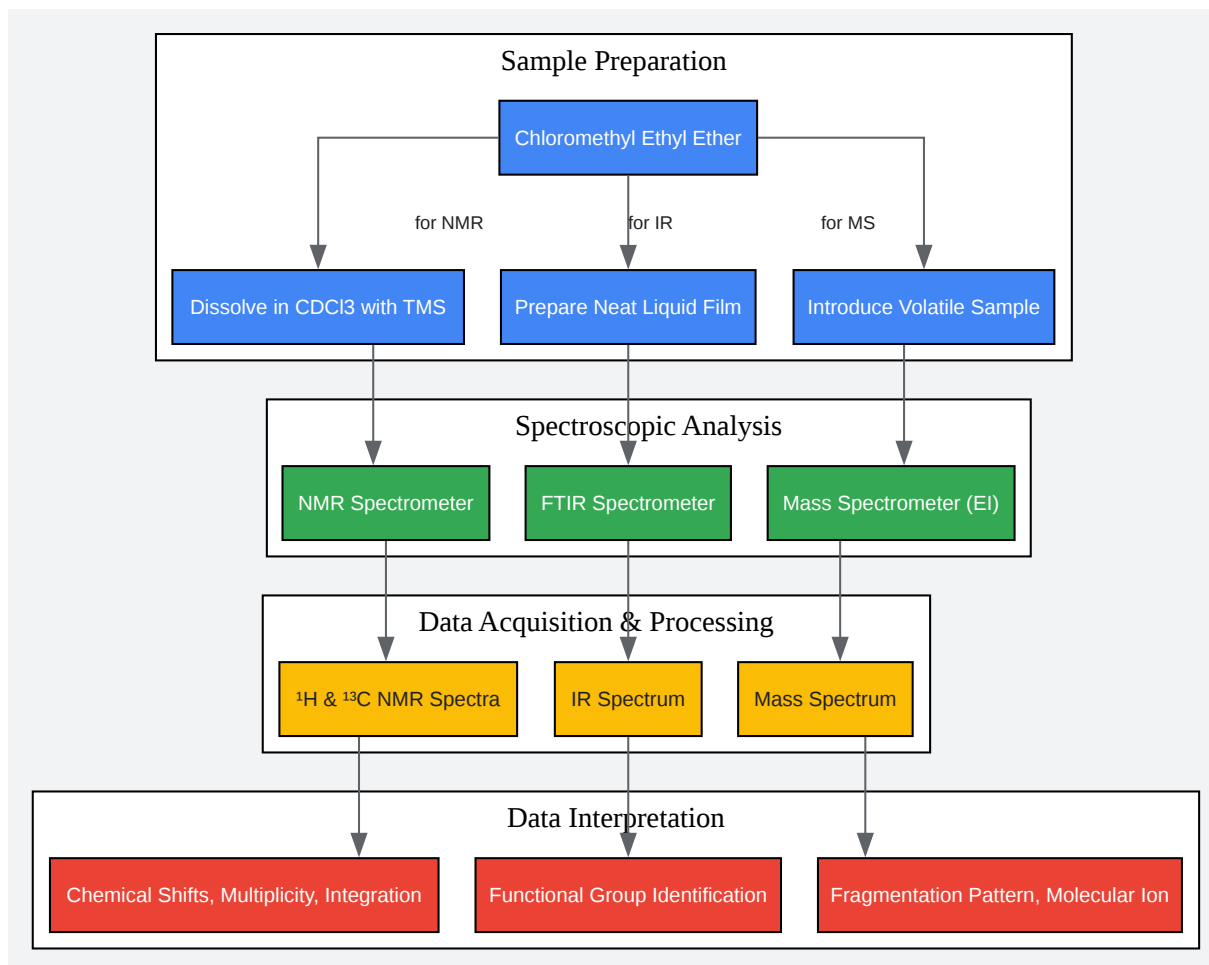
Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization source.

- Sample Introduction: Due to its volatility, a small amount of **chloromethyl ethyl ether** was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: The sample was ionized using electron ionization (EI) at a standard energy of 70 eV.
- Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **chloromethyl ethyl ether**.



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Caption: General workflow for the spectroscopic analysis of **chloromethyl ethyl ether**.

- To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Ethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045463#spectroscopic-data-nmr-ir-ms-of-chloromethyl-ethyl-ether\]](https://www.benchchem.com/product/b045463#spectroscopic-data-nmr-ir-ms-of-chloromethyl-ethyl-ether)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com